N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide
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Overview
Description
N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound with the molecular formula C20H16N2O3S It is characterized by the presence of a nitrophenyl group, a phenyl group, and a phenylsulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the reaction of 4-nitroaniline with phenylsulfanylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; solventdichloromethane; temperatureroom temperature.
Reduction: Tin(II) chloride, iron powder; solventethanol; temperaturereflux.
Substitution: Sodium hydride, alkyl halides; solventtetrahydrofuran; temperatureroom temperature.
Major Products Formed
Oxidation: Formation of N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfonyl)acetamide.
Reduction: Formation of N-(4-aminophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.
Substitution: Formation of various substituted acetamides depending on the alkyl halide used.
Scientific Research Applications
N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase and carbonic anhydrase.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of photochromic materials and other advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of enzymes like acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. The nitrophenyl and phenylsulfanyl groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-nitrophenyl)acetamide: Lacks the phenyl and phenylsulfanyl groups, resulting in different chemical properties and reactivity.
N-(4-aminophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide: Similar structure but with an amino group instead of a nitro group, leading to different biological activities.
N-(4-(4-nitrophenyl)sulfamoyl)phenylacetamide: Contains a sulfamoyl group, which imparts different chemical and biological properties.
Uniqueness
N-(4-nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the combination of its nitrophenyl, phenyl, and phenylsulfanyl groups
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-20(21-16-11-13-17(14-12-16)22(24)25)19(15-7-3-1-4-8-15)26-18-9-5-2-6-10-18/h1-14,19H,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNCATRRBVTNQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])SC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387285 |
Source
|
Record name | N-(4-Nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6097-84-3 |
Source
|
Record name | N-(4-Nitrophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80387285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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